Pomaglumetad methionil HCl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pomaglumetad methionil hydrochloride involves multicomponent reactions, which are efficient in terms of synthetic steps and waste generation . The compound is synthesized by reacting pomaglumetad with methionine under specific conditions to form the methionine amide derivative .
Industrial Production Methods: Industrial production of pomaglumetad methionil hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Pomaglumetad methionil hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted analogs .
Scientific Research Applications
Mechanism of Action
Pomaglumetad methionil hydrochloride exerts its effects by acting as a highly selective agonist for the metabotropic glutamate receptor group II subtypes mGluR2 and mGluR3 . These receptors are involved in modulating glutamatergic activity in the brain, reducing the presynaptic release of glutamate at synapses in limbic and forebrain areas . This modulation helps in normalizing aberrant dopamine neuron activity, which is thought to underlie psychosis .
Comparison with Similar Compounds
LY404039: The parent compound of pomaglumetad methionil, also a selective agonist for mGluR2 and mGluR3.
LY566332: A positive allosteric modulator of mGluR2.
LY341495: An antagonist of mGluR2/3.
Uniqueness: Pomaglumetad methionil hydrochloride is unique due to its specific action as a methionine amide derivative of pomaglumetad, which enhances its bioavailability and efficacy compared to its parent compound . Its selective agonist activity on mGluR2 and mGluR3 makes it a promising candidate for the treatment of psychotic disorders .
Properties
CAS No. |
635318-26-2 |
---|---|
Molecular Formula |
C12H19ClN2O7S2 |
Molecular Weight |
402.861 |
IUPAC Name |
(1R,4S,5S,6S)-4-(L-Methionylamino)-2-thiabicyclo(3.1.0)hexane-4,6-dicarboxylic acid 2,2-dioxide hydrochloride |
InChI |
InChI=1S/C12H18N2O7S2.ClH/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17;/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19);1H/t5-,6+,7+,8-,12-;/m0./s1 |
InChI Key |
KTYRTJLEXFSWRJ-LBMFEJOUSA-N |
SMILES |
O=C([C@]1(NC([C@H](CCSC)N)=O)CS([C@@]2([H])[C@H](C(O)=O)[C@@]12[H])(=O)=O)O.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pomaglumetad methionil HCl; LY2140023; LY-2140023; LY 2140023; LY2140023 monohydrate; Prodrug of LY-404039; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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